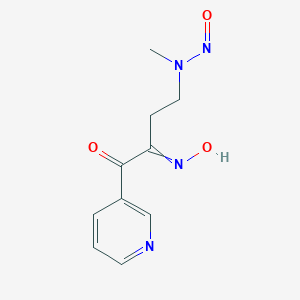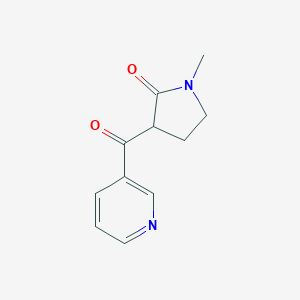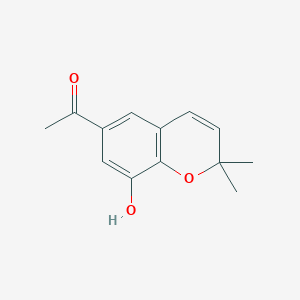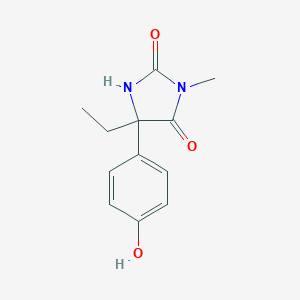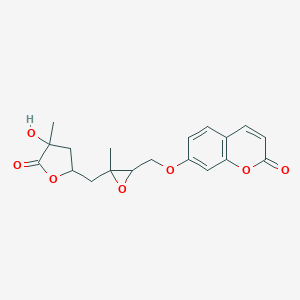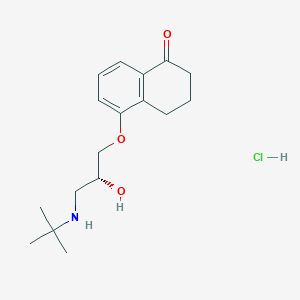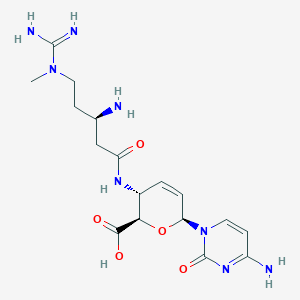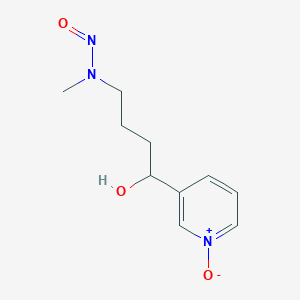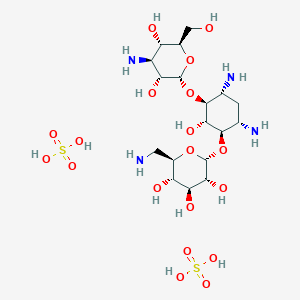
Kanamycin-Säure-Sulfat
Übersicht
Beschreibung
Kanamycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound works by inhibiting protein synthesis in bacteria, making it a crucial tool in both clinical and research settings .
Wissenschaftliche Forschungsanwendungen
Kanamycin Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standardantibiotikum in verschiedenen chemischen Assays verwendet, um die Wirksamkeit neuer antimikrobieller Wirkstoffe zu testen.
Biologie: Wird in der Molekularbiologie zur Selektion genetisch modifizierter Organismen verwendet, die Kanamycin-Resistenzgene tragen.
Medizin: Wird zur Behandlung schwerer bakterieller Infektionen eingesetzt, insbesondere solcher, die gegenüber anderen Antibiotika resistent sind. Es wird auch in der Kombinationstherapie bei Tuberkulose eingesetzt.
Industrie: Wird bei der Herstellung gentechnisch veränderter Nutzpflanzen eingesetzt, wo es als Selektionsmarker für Pflanzen dient, die erfolgreich mit den gewünschten Merkmalen transformiert wurden.
5. Wirkmechanismus
Kanamycin Sulfat übt seine Wirkung aus, indem es an die 30S-Untereinheit des bakteriellen Ribosoms bindet. Diese Bindung stört den Initiationskomplex der Proteinsynthese, was zu einem Fehllesen der mRNA und einem vorzeitigen Abbruch der Proteinsynthese führt. Das Ergebnis ist die Produktion von nichtfunktionsfähigen oder toxischen Peptiden, die zum Absterben der Bakterienzelle führen.
Molekularziele und -wege:
Primäres Ziel: 30S-Ribosomenuntereinheit.
Beteiligte Wege: Hemmung der Proteinsynthese, Induktion von oxidativem Stress und Störung der Membranintegrität.
Wirkmechanismus
Target of Action
Kanamycin acid sulfate primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Kanamycin acid sulfate interacts with its targets by irreversibly binding to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . As a result, it causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Biochemical Pathways
The biochemical pathway affected by Kanamycin acid sulfate is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal reading of mRNA, leading to the production of faulty or non-existent proteins . This disruption in the protein synthesis pathway hinders the growth and survival of the bacteria .
Pharmacokinetics
Its bioavailability is very low after oral delivery . The major route of elimination is glomerular filtration, and it undergoes some tubular reabsorption . The elimination half-life is approximately 2 hours and 30 minutes . It is excreted in urine as an unchanged drug .
Result of Action
The result of Kanamycin acid sulfate’s action is the inhibition of protein synthesis in bacteria, leading to the production of faulty or non-existent proteins . This disruption in protein synthesis hinders the growth and survival of the bacteria, effectively treating the bacterial infection .
Action Environment
The action of Kanamycin acid sulfate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the antibiotic . Additionally, the presence of aminoglycoside-modifying enzymes in the environment can alter this antibiotic, preventing its interaction with ribosomes .
Biochemische Analyse
Biochemical Properties
Kanamycin Acid Sulfate interacts with the bacterial 30S ribosomal subunit . This interaction causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Cellular Effects
Kanamycin Acid Sulfate has a broad spectrum of activity against various types of cells. It is particularly effective against E. coli, Proteus species, E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species . It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication .
Molecular Mechanism
The molecular mechanism of action of Kanamycin Acid Sulfate involves binding to the bacterial 30S ribosomal subunit . This binding causes a misreading of t-RNA, which inhibits the synthesis of proteins vital to bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kanamycin Acid Sulfate can change over time. It is stable at 37℃ for 5 days
Metabolic Pathways
Kanamycin Acid Sulfate is involved in the protein synthesis pathway in bacteria . It interacts with the 30S ribosomal subunit, a key component in this pathway .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Kanamycin Sulfat wird in der Regel durch Fermentationsprozesse unter Verwendung von Streptomyces kanamyceticus hergestellt. Das Bakterium wird in einem nährstoffreichen Medium kultiviert, in dem es Kanamycin produziert. Das Antibiotikum wird dann durch eine Reihe chemischer Verfahren, einschließlich Fällung und Kristallisation, extrahiert und gereinigt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die großtechnische Fermentation eingesetzt. Der Prozess beinhaltet die Optimierung der Wachstumsbedingungen von Streptomyces kanamyceticus, um den Ertrag zu maximieren. Nach der Fermentation wird die Brühe filtriert und Kanamycin durch Lösungsmittelextraktion und Ionenaustauschchromatographie isoliert. Das Endprodukt wird erhalten, indem Kanamycin in seine Sulfatform umgewandelt wird, was seine Löslichkeit und Stabilität erhöht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kanamycin Sulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Kanamycin kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Kanamycin modifizieren, was möglicherweise seine antibiotischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Acylchloride, Alkylhalogenide.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Kanamycin-Derivate, die häufig auf ihr Potenzial als neue Antibiotika mit verbesserten Eigenschaften untersucht werden.
Vergleich Mit ähnlichen Verbindungen
Kanamycin Sulfat gehört zur Klasse der Aminoglykosid-Antibiotika, zu der auch andere Verbindungen wie Gentamicin, Tobramycin und Amikacin gehören. Im Vergleich zu diesen Antibiotika ist Kanamycin Sulfat einzigartig in seinem spezifischen Wirkungsspektrum und seiner relativ geringen Nephrotoxizität.
Ähnliche Verbindungen:
Gentamicin: Ein weiteres Aminoglykosid mit einem breiteren Wirkungsspektrum, aber höherer Nephrotoxizität.
Tobramycin: Ähnlich wie Kanamycin, aber effektiver gegen Pseudomonas aeruginosa.
Amikacin: Ein Derivat von Kanamycin mit verbesserter Aktivität gegen resistente Bakterienstämme.
Kanamycin Sulfat ist aufgrund seiner Wirksamkeit und seines relativ niedrigen Toxizitätsprofils sowohl in klinischen als auch in Forschungsumgebungen ein wichtiges Antibiotikum.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


